CAY10561
Overview
Description
- CAY10561 is a solid crystalline substance, typically appearing white to pale yellow at room temperature.
- Primarily used as a bioactive reagent, it plays a crucial role in biological research by investigating interactions between relevant proteins and diseases .
Preparation Methods
- The synthesis of CAY10561 typically involves organic chemistry.
- Specific synthetic routes and reaction conditions are not readily available in the public domain, but it is likely produced through multi-step organic synthesis.
- Industrial production methods may vary depending on the manufacturer.
Chemical Reactions Analysis
- CAY10561 is an inhibitor of extracellular signal-regulated kinase 2 (ERK2) with high selectivity.
- It undergoes interactions with other kinases, such as protein kinase A (PKA) and c-Jun N-terminal kinase 3 (JNK3).
- Common reagents and conditions for its synthesis and reactions are proprietary, but further research is needed to elucidate its detailed chemical behavior.
- Major products formed during its reactions are not explicitly documented.
Scientific Research Applications
- CAY10561’s applications span various scientific fields:
Chemistry: Investigating kinase signaling pathways.
Biology: Studying cellular processes related to cell survival, proliferation, motility, and differentiation.
Medicine: Exploring its potential therapeutic effects.
Industry: Potentially used in drug development or targeted therapies.
Mechanism of Action
- CAY10561’s primary mechanism of action lies in inhibiting ERK2.
- ERK2 is involved in regulating cell processes, and its constitutive activation occurs in various cancers (lung, colon, pancreas, kidney, and ovary).
- The compound likely disrupts ERK2-mediated signaling pathways, impacting cell behavior .
Comparison with Similar Compounds
- Unfortunately, specific similar compounds are not mentioned in the available information.
- Further research could reveal any unique features that distinguish CAY10561 from related molecules.
Properties
IUPAC Name |
N-[1-(3-chloro-4-fluorophenyl)-2-hydroxyethyl]-4-[4-(3-chlorophenyl)-1H-pyrazol-5-yl]-1H-pyrrole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2FN4O2/c23-15-3-1-2-12(6-15)16-10-27-29-21(16)14-8-19(26-9-14)22(31)28-20(11-30)13-4-5-18(25)17(24)7-13/h1-10,20,26,30H,11H2,(H,27,29)(H,28,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUYGRBBEDYUOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(NN=C2)C3=CNC(=C3)C(=O)NC(CO)C4=CC(=C(C=C4)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20737407 | |
Record name | N-[1-(3-Chloro-4-fluorophenyl)-2-hydroxyethyl]-3-[4-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3H-pyrrole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20737407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933786-58-4 | |
Record name | N-[1-(3-Chloro-4-fluorophenyl)-2-hydroxyethyl]-3-[4-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3H-pyrrole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20737407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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